

Application Notes: Enterolactone in Breast Cancer Cell Line Studies

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Compound of Interest

Compound Name: Enterolactone

Cat. No.: B190478

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Introduction

Enterolactone (EL) is a mammalian lignan, a class of phytoestrogens, produced by the gut microbiota from dietary lignan precursors found in fiber-rich foods like seeds, whole grains, and vegetables.[1][2] Extensive research highlights its potential as a chemopreventive and therapeutic agent, with numerous in-vitro and in-vivo studies demonstrating its anti-cancer properties against various cancers, including breast, prostate, and colorectal cancer.[1] In breast cancer cell line studies, **enterolactone** has been shown to exert its effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, making it a compound of significant interest for researchers, scientists, and drug development professionals.[1][3][4]

This document provides a summary of the quantitative effects of **enterolactone** on breast cancer cells, detailed protocols for key experiments, and visual diagrams of its mechanisms of action.

Key Applications and Mechanisms of Action

Enterolactone's anti-cancer activity in breast cancer cell lines is multifaceted, targeting several key processes involved in tumor progression.

- **Anti-proliferative and Cytotoxic Effects:** **Enterolactone** reduces the viability of both estrogen receptor (ER)-positive (MCF-7, T-47D) and triple-negative (MDA-MB-231) breast cancer cells

in a concentration- and time-dependent manner.[3][5] At high concentrations ($\geq 10 \mu\text{M}$), it significantly inhibits cell growth.[5][6]

- **Induction of Apoptosis and Radiosensitization:** EL is a potent radiosensitizer, enhancing the effects of radiation therapy by increasing radiation-induced apoptosis and impairing DNA repair mechanisms in breast cancer cells, irrespective of their ER status.[3][7]
- **Cell Cycle Regulation:** Studies show that **enterolactone** can interfere with the cell cycle. In MDA-MB-231 cells, it has been shown to induce an accumulation of cells in the S phase.[8] When combined with X-ray radiation, it abrogates the G2/M arrest, contributing to its radiosensitizing effect.[3]
- **Inhibition of Metastasis and Invasion:** In the highly metastatic MDA-MB-231 cell line, **enterolactone** effectively reverses the transforming growth factor- β (TGF- β)-induced epithelial-mesenchymal transition (EMT), a key process in metastasis.[4][9] It achieves this by downregulating mesenchymal markers (N-cadherin, vimentin) and upregulating epithelial markers (E-cadherin, occludin).[4][9] Furthermore, it inhibits cell migration and invasion by interfering with the urokinase-type plasminogen activator (uPA) system and matrix metalloproteinases (MMPs).[10]
- **Modulation of Estrogen Receptor (ER) Signaling:** As a phytoestrogen, **enterolactone** can bind to estrogen receptors and exert both weak estrogenic and anti-estrogenic effects.[2][11] In MCF-7 cells, it can inhibit the proliferative effects of estradiol, suggesting a competitive mechanism of action.[6] Its effects can differ depending on the specific estrogen receptor subtype (ER α or ER β) present in the tumor.[12]
- **Inhibition of Telomerase:** In ER-positive MCF-7 cells, high concentrations of **enterolactone** have been shown to reduce the activity of telomerase and decrease the expression of its catalytic subunit, hTERT, which is crucial for cancer cell immortality.[5]

Data Presentation

The quantitative effects of **enterolactone** on cell viability, cell cycle, and apoptosis are summarized below.

Table 1: Cytotoxicity and IC50 Values of **Enterolactone** in Breast Cancer Cell Lines

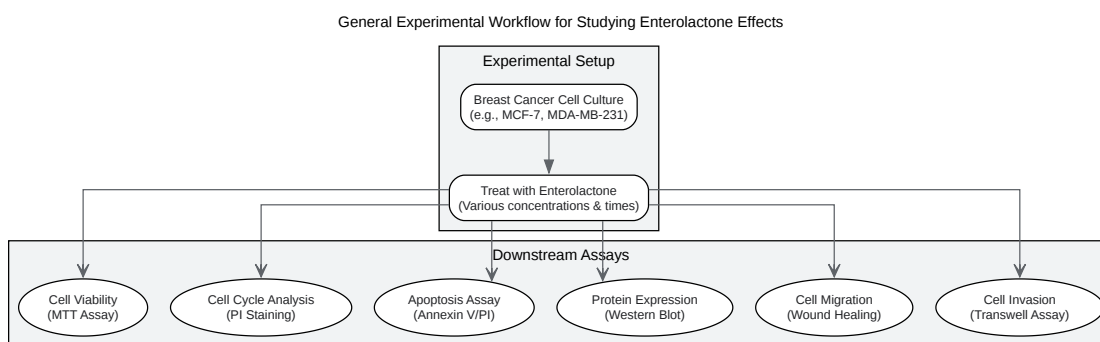
Cell Line	ER Status	Treatment Duration	IC50 Value / Effective Concentration	Citation
MDA-MB-231	Triple-Negative	48 hours	261.9 ± 10.5 µM	[8]
MCF-7	ER-Positive	Not Specified	>10 µM (Inhibitory)	[6]
MCF-7	ER-Positive	Not Specified	100 µM (Significantly reduced viability)	[5]
T-47D	ER-Positive	Not Specified	Concentration-dependent decrease in viability	[3]

Table 2: Summary of **Enterolactone**'s Effects on Cell Cycle and Apoptosis

Cell Line	Effect	Experimental Context	Citation
MDA-MB-231, T-47D	Increased Apoptosis	In combination with X-ray radiation	[3]
MDA-MB-231, T-47D	Abrogation of G2/M Arrest	In combination with X-ray radiation	[3]
MDA-MB-231	S Phase Accumulation	Enterolactone treatment alone	[8]

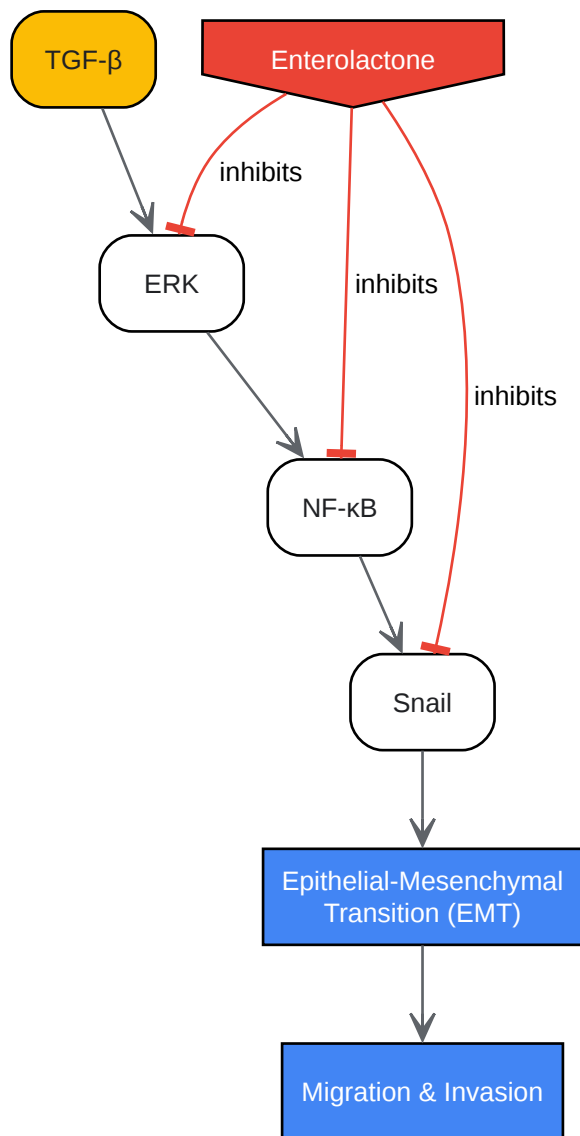
Visualizing Mechanisms and Workflows

Diagrams created using Graphviz DOT language to illustrate key pathways and experimental designs.

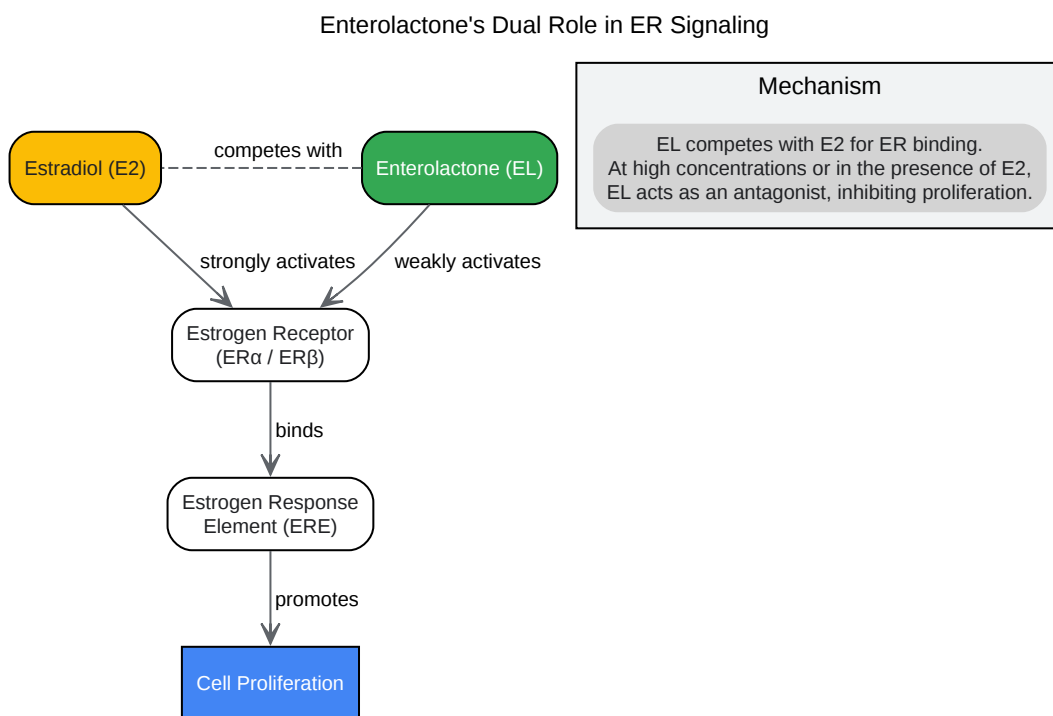


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Caption: General experimental workflow for in-vitro studies.

Enterolactone Inhibition of TGF- β Induced EMT[Click to download full resolution via product page](#)

Caption: Enterolactone's anti-metastatic signaling pathway.



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Caption: Enterolactone's modulation of estrogen receptor signaling.

Experimental Protocols

The following are generalized protocols for key experiments based on methodologies cited in the literature.[3][4][5][10] Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Protocol 1: Cell Culture and Treatment with Enterolactone

- Cell Culture:
 - Culture breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in their recommended growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
 - Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- **Enterolactone** Stock Solution:
 - Dissolve **enterolactone** powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).
 - Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Cell Treatment:
 - Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere overnight.
 - The following day, replace the medium with fresh medium containing the desired final concentrations of **enterolactone**. Dilute the stock solution serially in the culture medium.
 - Include a vehicle control group treated with the same final concentration of DMSO as the highest **enterolactone** concentration group.
 - Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assessment (MTT Assay)

- Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
- Treatment: Treat cells with various concentrations of **enterolactone** as described in Protocol 1 and incubate for the desired duration.
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

- Seeding and Treatment: Seed approximately 0.5×10^6 cells in 6-well plates, allow attachment, and treat with **enterolactone** for 24-48 hours.
- Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet with ice-cold PBS.
- Fixation: Resuspend the pellet in 500 μ L of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
- Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 μ L of a staining solution containing Propidium Iodide (PI, 50 μ g/mL) and RNase A (100 μ g/mL) in PBS.
- Incubation: Incubate in the dark at room temperature for 30 minutes.
- Analysis: Analyze the cell cycle distribution using a flow cytometer.

Protocol 4: Western Blot Analysis for Protein Expression

- Seeding and Treatment: Seed $1-2 \times 10^6$ cells in 60 mm or 100 mm dishes, allow attachment, and treat with **enterolactone**.
- Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

- **SDS-PAGE:** Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, NF-κB, E-cadherin) overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify band intensity using software like ImageJ, normalizing to a loading control such as β-actin or GAPDH.

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